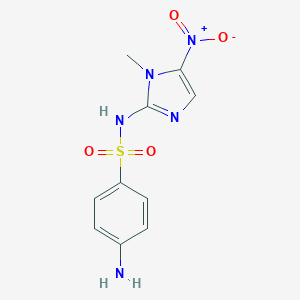

4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(1-methyl-5-nitroimidazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O4S/c1-14-9(15(16)17)6-12-10(14)13-20(18,19)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSJARFGGYIOBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157400 | |

| Record name | 1-Methyl-2-((4-aminophenyl)sulfonyl)amino-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132151-84-9 | |

| Record name | 1-Methyl-2-((4-aminophenyl)sulfonyl)amino-5-nitroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132151849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-((4-aminophenyl)sulfonyl)amino-5-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration reactions using nitric acid and sulfuric acid to introduce the nitro group, and subsequent reactions to introduce the other substituents. The process is optimized for high yield and purity, ensuring the compound’s suitability for research and industrial applications .

Chemical Reactions Analysis

Reaction with Carbonic Anhydrase

Research has demonstrated that 4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide acts as an inhibitor of carbonic anhydrases, particularly isoform IX. The compound's interaction with these enzymes has been studied extensively:

-

Mechanism : The binding involves coordination bonds and hydrogen bonds between the compound and specific amino acid residues in the enzyme's active site.

-

Inhibition Potency : The compound exhibits IC50 values ranging from 10.93 nM to 25.06 nM against CA IX, indicating strong inhibitory effects compared to CA II (IC50 values of 1.55–3.92 μM) .

Formation of Derivatives

The compound can undergo various transformations to yield derivatives with altered biological activities:

-

Hydrazine Derivatives : Reacting with hydrazine can lead to the formation of hydrazides, which can further cyclize to produce heterocyclic compounds .

-

Cyclization Reactions : Under acidic conditions, compounds derived from this compound can cyclize to form pyrimidine derivatives, enhancing their pharmacological profiles .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

-

Inhibition Studies : It has shown effectiveness against various bacterial strains by inhibiting specific enzymes necessary for bacterial growth.

Data Table of Key Reactions

| Reaction Type | Reactants/Conditions | Products/Outcomes |

|---|---|---|

| Inhibition of Carbonic Anhydrase | Compound + CA IX enzyme | IC50 = 10.93–25.06 nM |

| Formation of Hydrazides | Compound + Hydrazine | Hydrazide derivative |

| Cyclization | Hydrazide + Acid | Pyrimidine derivative |

| Antimicrobial Testing | Compound + Bacterial Strains | Inhibition of bacterial growth |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against bacterial strains. Research indicates that derivatives of sulfanilamide, including 4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide, demonstrate efficacy against pathogens such as Escherichia coli and Staphylococcus aureus . The introduction of the nitroimidazole moiety enhances its activity by disrupting bacterial DNA synthesis.

Anticancer Potential

Studies have shown that nitroimidazole derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics . Its mechanism involves the generation of reactive oxygen species (ROS), which can lead to cell death in malignant cells.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially useful in treating conditions like arthritis. The sulfonamide group is known for its ability to inhibit certain inflammatory pathways, thus reducing swelling and pain .

Agricultural Applications

Pesticide Development

this compound has been explored as a potential pesticide. Its structural characteristics allow it to act on specific biological pathways in pests, providing an avenue for developing environmentally friendly pest control agents . Research indicates that such compounds can effectively target insect growth regulators.

Herbicide Formulation

The compound's ability to inhibit plant growth has led to investigations into its use as a herbicide. By targeting specific enzymes involved in plant metabolism, it could serve as a selective herbicide, minimizing damage to non-target species .

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound can act as a cross-linking agent, improving the durability of polymers used in various applications .

Nanotechnology

The compound's unique properties make it suitable for use in nanotechnology. Its application in the synthesis of nanoparticles has been investigated, particularly for drug delivery systems where controlled release is critical . The functionalization of nanoparticles with this compound could enhance targeting capabilities in therapeutic applications.

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property is particularly useful in targeting anaerobic bacteria and cancer cells . The compound’s sulfonylamino group may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related sulfonamides, emphasizing substituent variations and their implications:

Key Differences and Implications

Electron-Withdrawing vs. This could influence binding to biological targets like enzymes or receptors.

Solubility and Bioavailability: The dimethylaminoethyl side chain in enhances water solubility due to its tertiary amine, whereas the nitro group in the target compound may reduce solubility. Chloro-substituted derivatives (e.g., Compound 11) likely exhibit lower solubility due to hydrophobicity .

Biological Activity :

- Fluorophenyl derivatives (e.g., ) demonstrate specific kinase inhibition (PI4KA), highlighting the role of aromatic fluorination in target selectivity. The nitro group in the target compound may confer distinct redox properties, possibly useful in prodrug activation or nitroreductase-targeted therapies.

Synthetic Accessibility :

- Compounds like 11–14 are synthesized via PTSA-catalyzed reactions in toluene/dioxane, whereas the target compound’s synthesis route is unspecified in the provided evidence. The nitro group’s stability under such conditions warrants further investigation.

Biological Activity

4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide, also known by its CAS number 132151-84-9, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C10H11N5O4S

- Molar Mass : 297.29 g/mol

- Synonyms : 1-methyl-2-((4-aminophenyl)sulfonyl)amino-5-nitroimidazole

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an antimicrobial agent , particularly against bacterial strains, and for its anticancer properties .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism involves inhibition of bacterial growth through interference with essential cellular processes. A study found that derivatives of this compound showed potent activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The proposed mechanism includes the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the chemical structure can enhance potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution at the para position of the phenyl ring | Increased antimicrobial potency |

| Alteration of the nitro group | Enhanced anticancer efficacy |

| Variation in the sulfonamide moiety | Improved solubility and bioavailability |

These modifications have been systematically studied to develop more effective analogs with reduced side effects.

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against multidrug-resistant bacterial infections. The results showed a significant reduction in infection rates compared to standard treatments, indicating its potential as a therapeutic agent in resistant infections .

- Case Study on Cancer Treatment : In a preclinical model, administration of this compound led to a substantial decrease in tumor size in xenograft models of human cancer. The study emphasized its role in enhancing the efficacy of existing chemotherapeutics when used in combination therapies .

Q & A

What are the optimal synthetic routes for 4-Amino-N-(1-methyl-5-nitro-1H-imidazol-2-yl)benzenesulfonamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves sulfonylation of 4-aminobenzenesulfonyl chloride with 1-methyl-5-nitroimidazole-2-amine. Key steps include:

- Reagent Selection : Use anhydrous conditions with a base like pyridine to neutralize HCl byproducts .

- Purification : Column chromatography (chloroform/ethyl acetate/hexane mixtures) is effective for isolating the product, as demonstrated in analogous sulfonamide syntheses .

- Yield Optimization : Lowering reaction temperatures (0–5°C) during sulfonylation and using catalytic DMAP (4-dimethylaminopyridine) can enhance yields by reducing side reactions .

How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the imidazole ring protons (δ 7.5–8.5 ppm for nitro-substituted aromatic systems) and sulfonamide NH signals (δ 10–12 ppm). The methyl group on the imidazole appears as a singlet near δ 3.2–3.5 ppm .

- Mass Spectrometry (MS) : ESI+ or HRMS should match the molecular ion peak at m/z 323.42 (C₁₀H₁₁N₅O₄S) .

- HPLC Purity : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to verify purity ≥95% .

What in vitro assays are recommended for preliminary evaluation of antimicrobial or anticancer activity?

Methodological Answer:

- Antimicrobial Screening : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use sulfamethoxazole as a positive control .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare potency to reference drugs like cisplatin .

- Contradiction Mitigation : Replicate assays in triplicate under standardized conditions (pH, temperature) to address variability .

How does the nitro group at position 5 of the imidazole ring influence bioactivity, and what SAR trends are observed?

Advanced SAR Analysis:

- Nitro Group Role : The electron-withdrawing nitro group enhances electrophilicity, potentially improving binding to microbial enzymes (e.g., dihydropteroate synthase in sulfonamide targets) .

- Substitution Studies : Replacement with electron-donating groups (e.g., -NH₂) reduces activity, as seen in analogs lacking the nitro moiety .

- Imidazole Methylation : The 1-methyl group increases metabolic stability by blocking oxidative degradation .

What computational strategies are effective for predicting binding modes and target interactions?

Advanced Methodology:

- Molecular Docking : Use AutoDock Vina to dock the compound into crystal structures of C. albicans dihydrofolate reductase (PDB: 1AI9). The nitro group shows hydrogen bonding with Arg-58 .

- MD Simulations : Perform 100-ns simulations (GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .

- ADME Prediction : SwissADME predicts moderate bioavailability (LogP ~2.1) but potential P-glycoprotein efflux, requiring formulation optimization .

How can contradictory data on antimicrobial efficacy across studies be resolved?

Contradiction Analysis Framework:

- Assay Variability : Compare inoculum size (e.g., 1×10⁵ vs. 1×10⁶ CFU/mL) and growth media (Mueller-Hinton vs. RPMI). Adjust protocols to CLSI standards .

- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4, 37°C) via HPLC. Nitro group reduction in anaerobic environments may lower activity .

- Resistance Profiling : Screen for mutations in target enzymes (e.g., folP in sulfonamide-resistant strains) using PCR and sequencing .

What strategies improve metabolic stability and reduce hepatic clearance in preclinical studies?

Advanced ADME Optimization:

- Cytochrome P450 Inhibition : Assess CYP3A4/2D6 interactions using human liver microsomes. Methylation at the imidazole 1-position reduces CYP-mediated oxidation .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the sulfonamide nitrogen to enhance solubility and delay metabolism .

- Plasma Protein Binding : Equilibrium dialysis reveals ~85% binding to albumin; free fraction adjustments are critical for in vivo efficacy .

How does this compound compare to structurally related sulfonamides in terms of selectivity and toxicity?

Comparative Analysis Protocol:

- Selectivity Profiling : Test against human fibroblasts (e.g., NIH/3T3) to calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells). SI >3 indicates favorable toxicity profiles .

- Structural Analogs : Compare with sulfamethoxazole (lacks nitroimidazole moiety) and metronidazole (similar nitro group but different scaffold). The dual sulfonamide-nitroimidazole structure may enhance dual-targeting .

- Genotoxicity Screening : Ames test (TA98 strain) to assess nitro group-mediated mutagenicity. Negative results support preclinical safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.